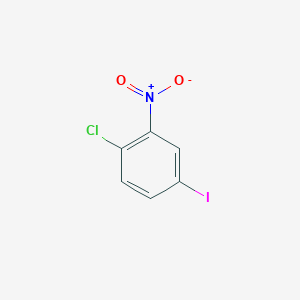

1-Chloro-4-iodo-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUICUDBKZVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517915 | |

| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-95-3 | |

| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-4-iodo-2-nitrobenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 1-Chloro-4-iodo-2-nitrobenzene

Introduction

This compound is a halogenated nitroaromatic compound of significant interest to the scientific community, particularly those in organic synthesis, medicinal chemistry, and materials science. Its trifunctionalized aromatic core, featuring chloro, iodo, and nitro groups, offers a versatile platform for constructing complex molecular architectures. The distinct reactivity of each substituent allows for selective, stepwise transformations, making it a valuable building block for novel pharmaceuticals and functional materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's physical and chemical properties, validated synthesis protocols, key applications, and essential safety and handling procedures. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to utilize this reagent with efficacy and safety.

Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These characteristics are critical for designing experiments, choosing appropriate solvent systems, and ensuring proper storage and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Chloro-1-iodo-2-nitrobenzene | [1][2][3] |

| CAS Number | 5446-05-9 | [2][3] |

| Molecular Formula | C₆H₃ClINO₂ | [1][2][4] |

| Molecular Weight | 283.45 g/mol | [2][4][5] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 59 °C | [2][3] |

| Boiling Point | 297.7 ± 25.0 °C (Predicted) | [2][3] |

| Density | 2.094 ± 0.06 g/cm³ (Predicted) | [2][3] |

Solubility: While quantitative data is scarce, halogenated nitroaromatics are generally insoluble in water but exhibit good solubility in common organic solvents such as ethyl acetate, dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

Storage: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[2][3][5]

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at C6 (adjacent to the chlorine) would likely appear as a doublet.

-

The proton at C5 (between the chlorine and iodine) would appear as a doublet of doublets.

-

The proton at C3 (between the nitro and iodo groups) would appear as a doublet.

-

The electron-withdrawing nature of the nitro group will cause the adjacent protons to shift downfield.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique signals for the aromatic carbons, with the carbon atoms attached to the electronegative substituents (I, Cl, NO₂) showing characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (NO₂), typically around 1530-1500 cm⁻¹ (asymmetric stretching) and 1360-1330 cm⁻¹ (symmetric stretching). Bands corresponding to C-Cl, C-I, and C-H aromatic stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (283.45 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Purification

The most common and reliable synthesis of this compound proceeds from 4-chloro-2-nitroaniline via a Sandmeyer-type reaction. This method involves the diazotization of the primary amine followed by substitution with iodide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Step 1: Diazotization of 4-Chloro-2-nitroaniline

-

In a flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid (HCl).

-

Cool the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Causality: This step converts the primary amine into a diazonium salt (-NH₂ → -N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (KI, 1.1 eq) in water.

-

Slowly add the KI solution to the cold diazonium salt solution from Step 1. Vigorous nitrogen gas evolution will be observed.

-

Causality: The iodide ion (I⁻) displaces the dinitrogen gas (N₂) from the aromatic ring, forming the C-I bond. This is a classic nucleophilic aromatic substitution on a diazonium salt.

-

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

-

Gently heat the reaction mixture to facilitate the complete decomposition of any remaining diazonium salt and to reduce the volume.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath overnight to precipitate the crude product.

-

Filter the resulting solid precipitate and wash thoroughly with cold distilled water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol/hexane) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the differential reactivity of its three functional groups, which allows for a high degree of synthetic control.

-

Iodo Group: The C-I bond is the most labile of the carbon-halogen bonds present, making it the primary site for metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds. This is particularly useful for building biaryl scaffolds common in pharmaceutical agents.[6]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can be readily reduced to a primary amine (-NH₂). Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acidic media. The resulting aniline is a key precursor for forming amides, sulfonamides, and other heterocyclic systems.[1]

-

Chloro Group: The C-Cl bond is significantly stronger and less reactive than the C-I bond. It typically remains intact during reactions at the iodo or nitro positions. It can, however, be substituted under more forcing conditions via nucleophilic aromatic substitution (SₙAr), especially given the activation provided by the ortho-nitro group.

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including benzothiazines and sulfonamides.[1] Its role as a versatile building block is crucial in constructing libraries of compounds for drug discovery screening.

Key Reaction Pathways Diagram

Caption: Major reaction pathways for this compound.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][7]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials. Store locked up.[3][11]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[9]

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for chemists engaged in the synthesis of complex organic molecules. A thorough understanding of its characteristics, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in research and development.

References

Sources

- 1. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-IODO-2-NITRO-4-CHLOROBENZENE | 5446-05-9 [amp.chemicalbook.com]

- 3. 1-IODO-2-NITRO-4-CHLOROBENZENE | 5446-05-9 [chemicalbook.com]

- 4. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-2-iodo-4-nitrobenzene [myskinrecipes.com]

- 6. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 7. This compound | C6H3ClINO2 | CID 13092051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. tcichemicals.com [tcichemicals.com]

1-Chloro-4-iodo-2-nitrobenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and safe handling procedures, tailored for professionals in research and development.

Physicochemical Properties and Identifiers

This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41252-95-3 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Yellow needles (recrystallized from dichloromethane and methanol) | [2] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 1, an iodine atom at position 4, and a nitro group at position 2. The presence of these three distinct functional groups provides multiple reaction sites for synthetic chemists to exploit.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

[2]

-

Dissolution of Starting Material: Dissolve 4-chloro-2-nitroaniline (2 g, 0.0116 mol) in concentrated hydrochloric acid (10 ml) in a flask.

-

Cooling: Place the mixture in an ice bath to bring the temperature down to 0-5 °C (273-278 K).

-

Diazotization: While stirring, slowly add a solution of sodium nitrite (0.96 g, 0.014 mol) in water to the cooled mixture. Maintain the temperature below 5 °C. Stir the resulting solution for 5 minutes.

-

Iodination: Slowly add a solution of potassium iodide (2.17 g, 0.0134 mol) to the reaction mixture, ensuring the temperature remains at 0-5 °C. Continue stirring for 10 minutes at this temperature.

-

Warming and Nitrogen Evolution: Remove the ice bath and allow the mixture to stir until it reaches room temperature. Then, gently heat the mixture to facilitate the evolution of nitrogen gas and to reduce the volume.

-

Precipitation and Isolation: Cool the resulting mixture in an ice bath overnight to allow for the precipitation of the product. Filter the precipitate and wash it with distilled water.

-

Purification: The crude product can be further purified by recrystallization from a mixture of dichloromethane and methanol to yield yellow needles of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and physical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Similar to ¹H NMR, experimental ¹³C NMR data is not widely reported. Predicted spectra would show six distinct signals for the aromatic carbons, with their chemical shifts determined by the nature of the attached substituent. The carbon bearing the iodine would be expected at a relatively high field (lower ppm) compared to the others, while the carbon attached to the nitro group would be at a lower field (higher ppm).

-

X-ray Crystallography: The crystal structure of this compound has been determined, confirming its molecular geometry. [2]In the solid state, the iodo and chloro moieties are in the plane of the benzene ring, while the nitro group is slightly disordered over two sites. [2]

Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the differential reactivity of its functional groups.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for selective functionalization at the 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution. The chlorine atom, being ortho to the nitro group, is susceptible to displacement by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further derivatized. This transformation opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.

This compound has been utilized as an intermediate in the synthesis of more complex molecules, including sulfonamides and benzothiazines. [2]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (Predicted based on similar compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

-

Suspected of causing genetic defects and cancer.

-

May cause damage to organs through prolonged or repeated exposure.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(3), o535. [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-Chloro-4-iodo-2-nitrobenzene in Common Organic Solvents

Introduction

1-Chloro-4-iodo-2-nitrobenzene is a polyfunctional aromatic compound of significant interest in organic synthesis. Its utility as a building block in the development of pharmaceuticals and other complex molecules is predicated on its reactivity and, crucially, its solubility in various reaction media. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the overall efficiency of synthetic routes.

This guide provides an in-depth technical overview of the solubility of this compound. Moving beyond a simple tabulation of data, we will delve into the physicochemical principles governing its solubility, offer a practical, step-by-step protocol for experimental solubility determination, and present a qualitative summary based on available data for the compound and its structural analogs.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In this compound, we observe a benzene ring substituted with three distinct functional groups: a chloro group, an iodo group, and a nitro group. Each of these moieties contributes to the overall polarity and intermolecular forces that dictate how the molecule interacts with a solvent.

-

Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents.

-

Halogen Substituents (Cl and I): Both chlorine and iodine are electronegative, introducing polarity to the C-X bond. However, their large size also contributes to van der Waals forces, which can enhance solubility in less polar solvents.

-

Nitro Group (NO₂): The nitro group is strongly polar and capable of acting as a hydrogen bond acceptor. This group can enhance solubility in polar solvents.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of the large, nonpolar benzene ring and iodine atom suggests that the compound will not be highly soluble in very polar solvents like water, but the polar nitro and chloro groups will facilitate dissolution in a range of organic solvents.

Qualitative Solubility Profile

It has been noted that this compound is slightly soluble in chloroform and methanol. For the related compound, 1-chloro-4-nitrobenzene, it is described as being readily soluble in organic solvents such as ethanol, acetone, and ether. It is sparingly soluble in cold alcohol but freely soluble in boiling alcohol.[1] Another source confirms the moderate solubility of 1-chloro-4-nitrobenzene in ethanol and ether.[2] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility of this compound |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 47.2 | Likely Soluble |

| Dimethylformamide (DMF) | 36.7 | Likely Soluble |

| Acetone | 20.7 | Likely Soluble |

| Ethyl Acetate | 6.0 | Likely Soluble |

| Polar Protic Solvents | ||

| Methanol | 32.7 | Slightly Soluble |

| Ethanol | 24.5 | Likely Soluble (especially when heated) |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | 9.1 | Likely Soluble |

| Chloroform | 4.8 | Slightly Soluble |

| Toluene | 2.4 | Likely Soluble |

| Hexane | 1.9 | Likely Sparingly Soluble to Insoluble |

| Aqueous | ||

| Water | 80.1 | Insoluble |

Note: This table is a qualitative guide based on available data and chemical principles. Experimental verification is necessary for precise solubility determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

For research and development purposes, determining the precise solubility of a compound in a specific solvent system is often necessary. The following protocol outlines a reliable method for the experimental determination of solubility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Polarity ("Like Dissolves Like"): As a molecule of moderate polarity, it is expected to be more soluble in solvents of similar polarity. Highly polar solvents will be less effective at solvating the nonpolar benzene ring, while highly nonpolar solvents will not interact favorably with the polar nitro group.[3]

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. For this compound, heating the solvent is likely to significantly increase its solubility.

-

Solvent-Solute Interactions: The specific interactions between the solvent and the solute play a crucial role. Solvents that can engage in dipole-dipole interactions with the nitro and chloro groups, and also effectively solvate the aromatic ring, will be the most effective.

Diagram 2: Factors Affecting Solubility

Caption: Interplay of factors governing solubility.

Conclusion

While quantitative solubility data for this compound remains to be exhaustively documented, a strong qualitative understanding can be derived from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable methodology. A systematic approach to understanding and determining the solubility of this important synthetic intermediate will undoubtedly facilitate its effective use in research and development.

References

- Arshad, S., et al. (2009). Synthesis and biological evaluation of some new N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 31(4), 633-639.

- Arshad, S., et al. (2008). Synthesis and characterization of some new 1,4-benzothiazine derivatives. Journal of the Chemical Society of Pakistan, 30(2), 268-272.

-

LookChem. (n.d.). 1-chloro-2-iodo-4-nitro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link][1]

-

Solubility of Things. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link][4]

-

MySkinRecipes. (n.d.). 1-Chloro-2-iodo-4-nitrobenzene. Retrieved from [Link]

Sources

An In-Depth Spectroscopic Guide to 1-Chloro-4-iodo-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, 1-chloro-4-iodo-2-nitrobenzene (C₆H₃ClINO₂). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete structural characterization. Beyond presenting raw data, this guide delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides expert interpretation of the spectral features. By integrating these datasets, we establish a robust, self-validating framework for the unambiguous identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃ClINO₂ and a molecular weight of approximately 283.45 g/mol .[1] The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (iodo, via hyperconjugation and resonance) groups on the benzene ring creates a distinct electronic environment, leading to a unique and predictable spectroscopic fingerprint.

Structural Analysis:

-

Aromatic System: A benzene ring substituted at positions 1, 2, and 4.

-

Protons: Three aromatic protons (H-3, H-5, H-6), each in a unique chemical environment.

-

Carbons: Six aromatic carbons, all chemically non-equivalent due to the substitution pattern.

-

Key Functional Groups:

-

Nitro group (-NO₂): Strongly electron-withdrawing, expected to significantly deshield adjacent protons and carbons. It will produce strong, characteristic IR absorptions.

-

Halogens (-Cl, -I): Influence the electronic environment and provide distinct isotopic patterns in mass spectrometry (especially chlorine).

-

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, it allows for the precise mapping of the proton and carbon frameworks.

-

Expert Insight on Solvent Selection: The choice of a deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is selected as the primary solvent for this analysis. It is a versatile solvent capable of dissolving a wide range of organic compounds, is relatively inexpensive, and has a low boiling point (61.2°C), which simplifies sample recovery.[2][3] Its residual proton signal appears at ~7.26 ppm, which is unlikely to interfere with the highly deshielded aromatic protons of the analyte.[3] For compounds with poor solubility, DMSO-d₆ could be an alternative, though its high boiling point makes sample recovery challenging.[2]

Predicted ¹H NMR Analysis

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.10 | d | J(H3-H5) ≈ 2.5 Hz | 1H |

| H-5 | ~7.85 | dd | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz | 1H |

| H-6 | ~7.60 | d | J(H6-H5) ≈ 8.5 Hz | 1H |

Interpretation of the ¹H NMR Spectrum:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded (highest chemical shift). It will appear as a doublet due to coupling with H-5 (meta-coupling, ³J ≈ 2.5 Hz).

-

H-5: This proton is situated between the iodo and chloro groups. It will be split into a doublet of doublets by coupling to H-6 (ortho-coupling, ³J ≈ 8.5 Hz) and H-3 (meta-coupling, ³J ≈ 2.5 Hz).

-

H-6: This proton is ortho to the iodine atom. It is expected to be the most shielded of the three protons. It will appear as a doublet due to ortho-coupling with H-5.

The diagram below illustrates the proton assignments and their expected coupling relationships.

References

The Crystalline Architecture of 1-Chloro-4-iodo-2-nitrobenzene: A Technical Guide to its Solid-State Structure and Intermolecular Interactions

Introduction

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and solid-state stability. This guide provides an in-depth technical exploration of the crystal structure of 1-Chloro-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound. While this specific molecule is a valuable intermediate in the synthesis of more complex molecules like sulfonamides and benzothiazines, its crystal structure serves as an excellent case study for understanding the subtle interplay of intermolecular forces that govern molecular assembly in the solid state[1].

This document will detail the experimental procedures for obtaining single crystals suitable for X-ray diffraction, present a comprehensive analysis of the determined crystal structure, and delve into the nature of the intermolecular interactions that define the crystalline packing. The methodologies described herein are presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.

Methodology: From Synthesis to Structural Elucidation

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of a crystallographic model. The following sections outline the field-proven protocols for this workflow.

Synthesis of this compound

The synthesis of the title compound is achieved through a classical Sandmeyer-type reaction, starting from 4-chloro-2-nitroaniline.

Experimental Protocol:

-

Diazotization: 4-Chloro-2-nitroaniline (2 g, 0.0116 mol) is dissolved in concentrated hydrochloric acid (10 ml). The resulting mixture is cooled to 273-278 K (0-5 °C) in an ice bath. A solution of sodium nitrite (0.96 g, 0.14 mol) in water is then added dropwise while maintaining the low temperature and stirring. This crucial step converts the primary amine into a diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt[2].

-

Iodination: After a brief stirring period (approximately 5 minutes), a solution of potassium iodide (2.17 g, 0.0134 mol) is added to the reaction mixture. The diazonium group is an excellent leaving group and is readily displaced by the iodide ion.

-

Work-up and Crystallization: The reaction is allowed to warm to room temperature and then heated to facilitate the removal of nitrogen gas. Upon cooling, the crude product precipitates. The precipitate is collected by filtration, washed with distilled water, and then recrystallized. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system, such as a mixture of isopropanol and hexane[3].

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid[4][5][6]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Data Collection and Structure Refinement:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The crystallographic data for this compound was collected using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K[1]. The collected data was processed using the SAINT software package for data reduction and SADABS for absorption correction[1]. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97[1].

Results and Discussion: The Crystal Structure of this compound

The crystallographic analysis reveals that this compound crystallizes in the monoclinic system. A summary of the key crystallographic data is presented in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₃ClINO₂ | [1][7][8] |

| Formula Weight | 283.44 g/mol | [1][8] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 4.1583 (2) | [1] |

| b (Å) | 14.5213 (7) | [1] |

| c (Å) | 13.7990 (6) | [1] |

| β (°) | 93.361 (2) | [1] |

| Volume (ų) | 831.81 (7) | [1] |

| Z | 4 | [1] |

| T (K) | 296 | [1] |

| R[F² > 2σ(F²)] | 0.023 | [1] |

| wR(F²) | 0.051 | [1] |

Molecular Geometry and Conformation

The molecular structure of this compound reveals that the benzene ring is planar, as expected. The chloro and iodo substituents lie within the plane of the benzene ring[1]. A notable feature of the structure is the disorder of the nitro group, which occupies two distinct positions with nearly equal occupancy (0.506:0.494)[1]. This disorder is a mechanism to avoid unfavorable short intermolecular contacts between oxygen atoms in the crystal lattice[1]. The dihedral angles between the benzene ring and the two disordered components of the nitro group are 29.0 (2)° and 51.0 (3)°[1]. This out-of-plane orientation is a common feature in ortho-substituted nitrobenzenes and is influenced by steric hindrance from the adjacent iodine atom.

Intermolecular Interactions and Crystal Packing

While no classical hydrogen bonds are observed in the crystal structure of this compound, the crystal packing is stabilized by a network of weaker intermolecular interactions, particularly halogen bonding.

Caption: A conceptual diagram of key intermolecular forces in the crystal lattice.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atom, being the most polarizable of the halogens present, is expected to be the primary participant in such interactions. These interactions, along with weaker van der Waals forces, contribute to the overall stability of the crystal lattice. The study of intermolecular interactions in similar halogenated nitrobenzenes has shown that halogen bonds and π-π stacking are significant contributors to their crystal packing[9][10][11]. The specific arrangement in this compound, however, is dominated by the need to accommodate the disordered nitro group, which in turn influences the types of intermolecular contacts that can be formed.

Conclusion and Future Perspectives

The crystal structure of this compound has been unequivocally determined through single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c, and its solid-state conformation is characterized by a disordered nitro group. The crystal packing is governed by a combination of weak intermolecular forces, with halogen bonding likely playing a significant role.

This detailed structural information is invaluable for computational modeling and for predicting the properties of materials derived from this compound. For drug development professionals, understanding the solid-state structure of synthetic intermediates is crucial for controlling polymorphism and ensuring the reproducibility of synthetic processes. Future work could involve co-crystallization studies to explore the formation of different supramolecular assemblies driven by halogen bonding and other non-covalent interactions.

References

-

Interplay of Halogen and π-π Charge-Transfer Bondings in Intermolecular Associates of Bromo- or Iododinitrobenzene with Tetramethyl-p-phenylenediamine. (2015). PubMed. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

-

Intermolecular hydrogen-bonding interactions involving the nitro group.... ResearchGate. [Link]

-

4-Chloro-1-iodo-2-nitrobenzene. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. [Link]

-

(a) Type I halogen–halogen interaction and (b) Type II halogen–halogen interaction. ResearchGate. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

2,4-Dichloro-1-iodo-6-nitrobenzene. PMC - NIH. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

-

Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. (2006). PubMed. [Link]

-

Halogen Bonding Interactions for Aromatic and Non-Aromatic Explosive Detection. UR Scholarship Repository. [Link]

-

Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]

-

(PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene. ResearchGate. [Link]

-

2-Chloro-1-iodo-4-nitrobenzene. PubChem. [Link]

Sources

- 1. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interplay of Halogen and π-π Charge-Transfer Bondings in Intermolecular Associates of Bromo- or Iododinitrobenzene with Tetramethyl-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Reactivity of 1-Chloro-4-iodo-2-nitrobenzene

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted benzenes serve as invaluable building blocks, but their utility is directly proportional to the degree of control a chemist can exert over their reactive sites. 1-Chloro-4-iodo-2-nitrobenzene is a quintessential example of such a versatile scaffold. Possessing three distinct functional groups—a nitro group, a chloro group, and an iodo group—it presents a fascinating case study in chemoselectivity. The electronic interplay between these substituents creates a hierarchical reactivity profile that, when properly understood, allows for a programmed, stepwise approach to molecular construction.

This technical guide provides an in-depth analysis of the reactivity of this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern the behavior of each functional group. We will explore the causality behind why certain reactions proceed at specific sites, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Chapter 1: The Electronic and Steric Landscape

The reactivity of any substituted benzene is dictated by the electronic nature of its substituents. In this compound, we have a powerful confluence of inductive and resonance effects that renders the aromatic ring both electron-deficient and highly polarized.

-

The Nitro Group (-NO₂): This is the most influential group on the ring. It is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M).[1][2] By pulling electron density out of the π-system, it deactivates the ring towards electrophilic aromatic substitution (EAS).[3][4] Conversely, and more importantly for its synthetic utility, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[2][5][6] The resonance stabilization of the negative charge in the Meisenheimer intermediate is the key to this activation.[5][6]

-

The Halogens (-Cl, -I): Chlorine and iodine are classic examples of substituents with competing electronic effects. They are electronegative and thus withdraw electron density through the inductive effect (-I), deactivating the ring towards EAS. However, they possess lone pairs of electrons that can be donated into the ring via the resonance effect (+M). While the inductive effect dominates, making them net deactivators, their resonance donation directs incoming electrophiles to the ortho and para positions. In the context of SNAr and cross-coupling reactions, their primary role is that of a leaving group.

The synergy of these effects makes the aromatic ring highly electron-poor, a critical feature for enabling nucleophilic attack. The positions ortho and para to the nitro group (C1 and C4) are the most activated towards nucleophilic substitution.

Chapter 2: Hierarchy of Reactivity: A Guide to Selective Functionalization

The true synthetic power of this compound lies in the predictable and hierarchical reactivity of its functional groups. One can selectively address the C-I bond, the C-Cl bond, or the -NO₂ group by choosing the appropriate reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond

In the realm of palladium-catalyzed cross-coupling reactions, the identity of the halogen is the primary determinant of reactivity. The ease of oxidative addition of the aryl halide to the Pd(0) center follows the order of carbon-halogen bond strength: C-I < C-Br < C-Cl.[7][8] The weaker C-I bond (approx. 278 kJ/mol) undergoes oxidative addition far more readily than the stronger C-Cl bond (approx. 409 kJ/mol). This substantial difference in reactivity allows for exquisite chemoselectivity. It is possible to perform a variety of cross-coupling reactions exclusively at the C4-Iodo position while leaving the C1-Chloro position untouched.[8]

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[9][10][11] When applied to this compound, the reaction occurs selectively at the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed. The C-Cl bond will remain intact under these conditions.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a moderately active catalyst like Pd(dppf)Cl₂ and a temperature below 100 °C is crucial. These conditions provide sufficient energy to cleave the C-I bond but are not harsh enough to promote the more difficult oxidative addition into the C-Cl bond.[12]

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14] The reactivity hierarchy remains the same, allowing for selective alkynylation at the C4 position.[15]

Experimental Protocol: Selective Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

-

Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-Cl Bond

After the C-I position has been functionalized, or if direct substitution is desired, the C-Cl bond becomes the next target. The SNAr reaction is governed not by bond strength, but by the stability of the anionic intermediate (Meisenheimer complex).[2][5][6] The powerful electron-withdrawing nitro group is positioned ortho to the chlorine atom. This proximity allows for optimal resonance stabilization of the negative charge that develops at C1 upon nucleophilic attack, making this site highly susceptible to substitution.

Experimental Protocol: SNAr with an Amine

-

Setup: In a sealed vial or round-bottom flask, dissolve the 1-chloro-4-substituted-2-nitrobenzene starting material (1.0 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The higher temperature is needed to overcome the activation barrier for C-Cl bond cleavage. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction mixture and pour it into ice-water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Trustworthiness Note: This protocol is self-validating. The reaction progress can be easily tracked by the disappearance of the starting material and the appearance of a more polar product spot on TLC. The harsh conditions (high temperature, polar aprotic solvent) are indicative of the higher energy required for an SNAr reaction at a C-Cl bond compared to cross-coupling at a C-I bond.

Modification of the Nitro Group: A Gateway to New Reactivity

The nitro group is not merely a spectator or an activating group; it is a versatile functional handle itself. Its reduction to an aniline (-NH₂) is one of the most fundamental and impactful transformations in aromatic chemistry.[16]

Experimental Protocol: Reduction of the Nitro Group

-

Setup: To a round-bottom flask, add the substituted nitrobenzene (1.0 equiv.) and a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.) and concentrated hydrochloric acid (HCl). Alternatively, use iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C for the SnCl₂ method) until the reaction is complete (monitored by TLC/LC-MS).

-

Workup: Cool the reaction mixture. If using SnCl₂, carefully basify the solution with aqueous sodium hydroxide (NaOH) until the tin salts precipitate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product, which can be further purified if necessary.

Impact on Reactivity: This transformation fundamentally alters the electronic character of the molecule. The resulting aniline is a strong electron-donating group (+M > -I). This change:

-

Deactivates the ring towards any further SNAr reactions.

-

Activates the ring towards electrophilic aromatic substitution (EAS).

-

Provides a nucleophilic site (the -NH₂ group) for further reactions like amide bond formation or diazotization.

Chapter 3: Strategic Synthesis Workflow

The predictable reactivity hierarchy of this compound enables its use in multi-step, regiocontrolled synthetic sequences. A common and powerful workflow involves addressing each reactive site in order of lability.

This workflow allows for the controlled installation of three different substituents onto the benzene ring with high regiochemical fidelity, making it an exceptionally valuable strategy in drug discovery and materials development.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic platform. The distinct electronic roles of its three functional groups establish a clear and exploitable hierarchy of reactivity. The carbon-iodine bond serves as the primary site for palladium-catalyzed cross-coupling reactions, the nitro-activated carbon-chlorine bond is the target for nucleophilic aromatic substitution, and the nitro group itself can be transformed to fundamentally alter the ring's electronic properties. By understanding the causality behind this differential reactivity—the interplay of bond energies for cross-coupling and intermediate stabilization for SNAr—the synthetic chemist can design logical and efficient routes to complex, highly functionalized aromatic molecules. This guide provides the foundational knowledge and practical protocols necessary to unlock the full potential of this versatile building block.

References

- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 2. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ck12.org [ck12.org]

- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 6. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

A Technical Safety Guide for 1-Chloro-4-iodo-2-nitrobenzene: A Researcher's Handbook

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 1-chloro-4-iodo-2-nitrobenzene (CAS 41252-95-3). As a specialized chemical intermediate, comprehensive safety data for this specific compound is not widely published. Therefore, this guide has been synthesized with expert analysis, drawing upon established data from structurally analogous compounds, including 1-chloro-4-nitrobenzene, 1-iodo-4-nitrobenzene, and other halogenated nitroaromatics. This approach provides a robust, precautionary framework for researchers, scientists, and drug development professionals, ensuring that safety protocols are grounded in the known hazards of the compound's core chemical moieties.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic compound containing chloro, iodo, and nitro functional groups.[1] These groups dictate its reactivity and toxicological profile. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, makes it a useful intermediate in complex organic synthesis, such as in the preparation of pharmaceuticals that target the hedgehog (Hh) signaling pathway.[2]

Structural Representation:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 41252-95-3 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Solid (Predicted, based on analogs) | [3][4] |

| Odor | Pungent or aromatic (Predicted) | [3][4] |

| Solubility in Water | Low (Predicted) | [4][5] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [4] |

| Stability | Stable under normal conditions. May be sensitive to light and heat. | [4][6][7] |

Hazard Identification and Classification (Inferred)

A definitive GHS classification for this compound is not available. However, based on the severe hazard profiles of its structural analogs, it must be handled with extreme caution. The following hazards are inferred and should be assumed until proven otherwise.

-

1-Chloro-4-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and mutagen, and it may cause organ damage through prolonged exposure.[7][8][9][10][11]

-

1-Iodo-4-nitrobenzene is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes significant skin and eye irritation.[12][13]

-

Nitroaromatic compounds as a class are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14][15]

Caption: Inferred GHS pictograms for this compound.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with this compound. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.

Engineering Controls: The First Line of Defense

-

Rationale: The high acute toxicity via inhalation of dust or vapors necessitates that this compound be handled exclusively within a certified chemical fume hood or a glove box.[3][8][16] This prevents systemic exposure by containing aerosols and vapors at the source.

-

Protocol:

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Rationale: Dermal contact is a significant route of exposure for toxic chloronitrobenzenes.[7] Standard laboratory attire is insufficient.

-

Protocol:

-

Hand Protection: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Gloves must be inspected for pinholes before each use.[7][8][16]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[7][8][16]

-

Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[3][7]

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[8][16]

-

Hygiene and Storage: Preventing Cross-Contamination and Degradation

-

Rationale: Strict hygiene practices prevent accidental ingestion and dermal exposure. Proper storage maintains chemical integrity and prevents the formation of hazardous byproducts.

-

Protocol:

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][17] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

-

Storage: Store in a tightly sealed, clearly labeled container.[4][12] The storage location must be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and bases.[4][6][12] Protect from direct sunlight.[7][12]

-

Emergency Procedures: A Step-by-Step Response Framework

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Logical workflow for responding to an accidental spill.

Accidental Release Measures

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[7][17] Do not use combustible materials like paper towels.

-

Avoid generating dust.[18][19] If the material is a solid, it can be gently dampened with water to prevent it from becoming airborne before sweeping.[14]

-

Using non-sparking tools, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[19][20]

-

Clean the spill area with soap and water.

-

-

Major Spill:

Fire-Fighting Measures

-

Rationale: Combustion can produce highly toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen iodide.[3][21]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][14][17][22]

-

Unsuitable Media: Do not use a heavy water stream, as it may scatter the material and spread contamination.[7][17]

-

Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][12][22]

First-Aid Measures

-

General Advice: Move the victim from the dangerous area to fresh air. Immediate medical attention is required in all cases of exposure.[10][19] Provide the Safety Data Sheet to the attending physician.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6][8] If breathing is difficult or has stopped, provide artificial respiration.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing.[7][14][17] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[3][6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][17][19] Remove contact lenses if present and easy to do.[3][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][8][17] Never give anything by mouth to an unconscious person.[19]

Toxicological and Ecological Profile

Table 2: Summary of Toxicological Hazards (from Analog Data)

| Hazard Type | Description | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic to highly toxic. Exposure can be fatal. | [7][8][9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. | [6][12][13] |

| Eye Damage/Irritation | Causes serious eye irritation. | [6][12][13] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [7][8][9][10] |

| Carcinogenicity | Suspected of causing cancer. 1-Chloro-4-nitrobenzene is listed by California Proposition 65 as a carcinogen. Its metabolism can produce 4-chloroaniline, a known carcinogen. | [7][9][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (blood, liver) through prolonged or repeated exposure. | [8][9][10][15] |

| Other Hazards | May cause methemoglobinemia, leading to cyanosis (bluish skin color). | [9][14][15] |

Ecological Information: Based on its analogs, this compound is expected to be toxic to aquatic life with long-lasting effects.[7][9][10] It is critical to prevent its release into drains, soil, or any waterway.[3][8][19] All waste materials must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[3][8]

References

- 1. scbt.com [scbt.com]

- 2. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. Benzene, 1-Chloro-2-Iodo-4-Nitro- | Properties, Synthesis, Safety Data & Supplier Information – Expert Chemical Guide China [chlorobenzene.ltd]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. westliberty.edu [westliberty.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. lobachemie.com [lobachemie.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. 1-Iodo-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

Safe handling and storage of 1-Chloro-4-iodo-2-nitrobenzene

An In-Depth Technical Guide to the Safe Handling and Storage of 1-Chloro-4-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. As a compound utilized in complex organic synthesis, particularly as an intermediate for pharmaceuticals like Vismodegib, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound (CAS RN: 41252-95-3) is a halogenated nitroaromatic compound.[2] Its molecular structure, featuring an electron-withdrawing nitro group and two different halogen substituents, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in establishing safe laboratory practices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41252-95-3 | [2] |

| Molecular Formula | C₆H₃ClINO₂ | [2][3] |

| Molecular Weight | 283.45 g/mol | [2][4][5] |

| Appearance | Light tan or yellow-to-green crystalline solid | [1][6] |

| Melting Point | Data not consistently available for this specific isomer; related compounds like 1-chloro-2-nitrobenzene melt at 33°C.[6] | |

| Boiling Point | Data not consistently available for this specific isomer; related compounds like 1-chloro-2-iodo-4-nitrobenzene boil at 315.7°C at 760 mmHg.[7] | |

| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate.[1][6] |

Hazard Identification and Toxicology

The primary hazards associated with halogenated nitroaromatics stem from their reactivity and metabolic pathways in the body. While specific toxicological data for this compound is limited, the hazards can be inferred from related compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene, which are well-studied.

Key Health Hazards:

-

High Acute Toxicity: Related compounds are toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Symptoms of exposure can include irritation, dizziness, headache, nausea, and weakness.[6]

-

Methemoglobinemia: A significant risk associated with nitroaromatic compounds is the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity. This can lead to cyanosis (blue lips, fingernails, and skin).[6][11]

-

Suspected Carcinogen and Mutagen: Many nitroaromatic compounds are suspected of causing cancer and genetic defects.[8][9][12] For instance, 1-chloro-4-nitrobenzene is listed as a chemical known to the State of California to cause cancer.[13] One of its metabolites in the body is 4-chloroaniline, a known carcinogen.[13]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and blood system.[6][8][12]

-

Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[14]

Environmental Hazards:

-

Toxic to Aquatic Life: This class of chemicals is recognized as being toxic to aquatic organisms, potentially with long-lasting effects.[6][8][9] Therefore, discharge into the environment, drains, or sewer systems must be strictly avoided.[9][10][14]

Exposure Controls and Personal Protective Equipment (PPE)

Given the significant health hazards, establishing stringent exposure controls is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][15]

-

Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations to a minimum.[11] Ventilation should be designed to pull dust and vapors away from the user.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound. The selection of PPE should follow a risk-based assessment, as illustrated in the workflow below.

Mandatory PPE:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[14] A face shield should be worn in situations with a higher risk of splashing or dust generation.[9][12]

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory procedures.[9][16] Use proper glove removal technique to avoid skin contact.[9]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high risk of contamination, a chemically resistant apron or a full protective suit should be used.[12][16]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[11][15] For dusty conditions, a full-face particle respirator is appropriate.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: Diagram 1: PPE Selection Workflow.

Safe Handling and Operational Protocols

Adherence to strict protocols minimizes the risk of exposure and contamination.

General Hygiene and Handling Practices

-

Wash hands and skin thoroughly after handling the chemical.[9][11][14]

-

Do not eat, drink, or smoke in the laboratory or when using this product.[9][12][17]

-

Avoid the formation of dust and aerosols.[9][14][16] If handling the solid form, be mindful of static discharge which can ignite dust.[14]

-

Remove and wash contaminated clothing before reuse.[11][12][14] Contaminated clothing should be handled with gloves and washed separately.

Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE as per the workflow (Diagram 1). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance inside the fume hood. This minimizes dust dispersal.

-

Transfer: Carefully transfer the weighed solid into the reaction or solution vessel. Use a powder funnel if necessary.

-

Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, stir the mixture using a magnetic stirrer.

-

Cleanup: Decontaminate any surfaces, including the spatula and weigh boat, with an appropriate solvent (e.g., acetone) and dispose of the waste in the designated halogenated waste stream.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area.[11][14] The storage location should be secure and accessible only to authorized personnel.[9][14]

-

Container: Keep the container tightly closed to prevent contamination and potential release.[9][11][14]

-

Incompatibilities: Store separately from incompatible materials. This is a critical safety measure to prevent violent reactions.[6]

The following diagram illustrates the key incompatibilities to consider for storage segregation.

Caption: Diagram 2: Chemical Incompatibility Chart.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

-

General Advice: Move the victim to fresh air immediately.[14] Call for medical assistance and show the Safety Data Sheet (SDS) to the attending physician.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][14] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8][14]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the skin with plenty of water and soap for at least 15 minutes.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[14]

-